What are the properties of 3-(Fmoc-amino)phenylacetic acid?
What are the properties of 3-(Fmoc-amino)phenylacetic acid?
An In-depth Technical Guide to 3-(Fmoc-amino)phenylacetic Acid: Properties, Applications, and Protocols for the Research Professional
Executive Summary
3-(Fmoc-amino)phenylacetic acid is a specialized amino acid derivative that serves as a critical building block in advanced chemical synthesis. Its structure incorporates a phenylacetic acid core, modified with an amine group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety. This design makes it particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group offers a strategic advantage due to its selective removal under mild basic conditions. This orthogonality allows for the construction of complex peptides and peptide-mimetics with precisely controlled architectures. Beyond peptide science, this compound finds applications in medicinal chemistry for developing novel therapeutics, in bioconjugation for linking molecules, and in materials science for creating functionalized polymers. This guide provides a comprehensive overview of its physicochemical properties, the underlying chemistry of the Fmoc protecting group, its primary applications, and detailed experimental protocols relevant to its use.
Introduction to 3-(Fmoc-amino)phenylacetic Acid
At its core, 3-(Fmoc-amino)phenylacetic acid is a non-proteinogenic, or non-natural, amino acid. Its utility arises from the strategic combination of three key components: the phenylacetic acid scaffold, a reactive amino group, and the temporary N-α-Fmoc protecting group. In synthetic chemistry, particularly in the assembly of peptides, uncontrolled reactions can occur if the amino group of an incoming amino acid is not temporarily blocked. The Fmoc group serves this protective function, preventing self-polymerization and ensuring that peptide bonds form only at the desired location.[1][2]
The defining feature of this compound is the base-lability of the Fmoc group.[3] Unlike other protecting groups like tert-butyloxycarbonyl (Boc), which require harsh acidic conditions for removal, the Fmoc group can be cleaved using a mild base, typically piperidine.[4][5] This "orthogonal" protection strategy is a cornerstone of modern peptide synthesis, as it allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the iterative N-terminal Fmoc removal.[6][7] This mild approach is especially crucial for synthesizing complex or modified peptides, such as those containing phosphorylation or glycosylation, which are often sensitive to harsh acidic treatments.[8]
Physicochemical Properties
The physical and chemical characteristics of 3-(Fmoc-amino)phenylacetic acid are fundamental to its handling, storage, and application in synthesis. Key properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic Acid | [9][10] |
| CAS Number | 186320-08-1 | [9] |
| Molecular Formula | C₂₃H₁₉NO₄ | [9][11] |
| Molecular Weight | 373.41 g/mol | [9][11] |
| Appearance | White to off-white solid powder | [9] |
| Melting Point | 194 - 196 °C | [9] |
| Purity | ≥ 97% (by HPLC) | [9] |
| Solubility | Slightly soluble in DMSO and Methanol.[12] Fmoc-protected amino acids generally show excellent solubility in common SPPS solvents like DMF and NMP.[][14] | |
| Storage Conditions | Store at 0 - 8 °C | [9] |
The Chemistry of the Fmoc Group: Protection and Deprotection
The functionality of 3-(Fmoc-amino)phenylacetic acid in synthesis is dictated by the chemical behavior of the Fmoc protecting group.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. The process occurs in two main steps:
-
Deprotonation: The proton on the C9 carbon of the fluorenyl ring system is acidic due to the electron-withdrawing nature of the aromatic rings. A mild base, typically a secondary amine like piperidine, abstracts this proton.[6][7]
-
β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate. This releases the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[5]
The secondary amine base plays a dual role. After initiating the reaction, it acts as a scavenger, trapping the electrophilic DBF intermediate to form a stable adduct.[5] This prevents the DBF from participating in unwanted side reactions with the newly liberated amine or other components of the peptide chain.[3]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Drug Development and Medicinal Chemistry
In drug development, this compound serves as a key intermediate for creating novel therapeutics. [9][15]Incorporating non-natural amino acids like this one can lead to peptide-based drugs with enhanced properties, such as improved stability against enzymatic degradation, better bioavailability, or refined receptor binding affinity. [16]Its structure is also valuable in designing peptidomimetics and as a linker component in more complex therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras). [17]
Bioconjugation and Materials Science
The carboxylic acid and protected amine functionalities make 3-(Fmoc-amino)phenylacetic acid suitable for bioconjugation, a process that involves linking biomolecules to other molecules or surfaces. [9]This is critical for creating targeted drug delivery systems, diagnostic tools, and biosensors. In materials science, it can be incorporated into polymers to create functionalized materials with specific biological or chemical properties, contributing to advances in nanotechnology. [9]
Experimental Protocols
The following protocols provide standardized methodologies for the use of 3-(Fmoc-amino)phenylacetic acid.
Protocol 5.1: Standard Fmoc Deprotection in SPPS
This protocol describes the manual removal of the Fmoc group from a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add 2 mL of a 20% piperidine solution in DMF to the resin. [3]Agitate the mixture at room temperature for 3 minutes.
-
Second Deprotection: Drain the solution and add a fresh 2 mL of the 20% piperidine/DMF solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly by adding 2 mL of DMF, agitating for 1 minute, and draining. Repeat this washing step 5-6 times to ensure complete removal of piperidine and the fulvene adduct.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 5.2: HPLC-Based Quality Control of 3-(Fmoc-amino)phenylacetic Acid
This protocol outlines a general method for verifying the purity of the starting material.
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-(Fmoc-amino)phenylacetic acid in a 50:50 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set at 262 nm or 301 nm for Fmoc detection. [18]3. Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes.
-
-
Analysis: Integrate the peak area of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥99% is standard for high-quality reagents. [19]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety and handling procedures are essential.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. [20][21]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated (0 - 8 °C) to maintain long-term stability. [9]* First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [20][22] * Skin: Wash off immediately with soap and plenty of water. [20] * Ingestion: If swallowed, rinse mouth with water and seek medical advice. [22]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
Disclaimer: This safety information is based on general guidelines for related chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate safety information.
Conclusion
3-(Fmoc-amino)phenylacetic acid stands as a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its value is rooted in the strategic elegance of the Fmoc protecting group, which enables mild, selective, and efficient synthetic routes. From constructing novel peptides with enhanced therapeutic properties to engineering advanced biomaterials, its applications continue to expand. A thorough understanding of its properties, the chemistry of its protecting group, and established protocols is paramount for leveraging its full potential to drive innovation in drug discovery and materials science.
References
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- Chem-Impex. (n.d.). Fmoc-3-aminophenylacetic acid.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Chem-Impex. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.
- ChemicalBook. (n.d.). 3-(FMOC-AMINO)PHENYLACETIC ACID.
- Sigma-Aldrich. (n.d.). 3-(Fmoc-amino)phenylacetic acid AldrichCPR.
- Carpio, M. A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Thermo Fisher Scientific. (2011). Safety Data Sheet - Phenylacetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Aminophenylacetic acid.
- Safety Data Sheet. (n.d.). 3 - Safety Data Sheet.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- MedChemExpress. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid.
- CEM Corporation. (n.d.). Fmoc Amino Acids.
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